RORgammat Inverse agonist 8

RORγt inverse agonist TR‑FRET assay biochemical potency

RORγt Inverse agonist 8 (CAS 2079892-79-6) is a synthetic small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor and master transcription factor for Th17 cell differentiation. This compound, a 4-aryl-thienyl acetamide derivative, binds directly to the RORγt ligand-binding domain (LBD), inhibiting cofactor recruitment and potently suppressing IL-17A production.

Molecular Formula C26H33N7O2
Molecular Weight 475.6 g/mol
Cat. No. B12300722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRORgammat Inverse agonist 8
Molecular FormulaC26H33N7O2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C
InChIInChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)
InChIKeyGMRCLEMCHGYDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RORγt Inverse Agonist 8: A Selective, Orally Bioavailable RORγt Ligand for Th17 Pathway Studies [1]


RORγt Inverse agonist 8 (CAS 2079892-79-6) is a synthetic small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor and master transcription factor for Th17 cell differentiation. This compound, a 4-aryl-thienyl acetamide derivative, binds directly to the RORγt ligand-binding domain (LBD), inhibiting cofactor recruitment and potently suppressing IL-17A production [1]. It is characterized by a molecular formula C26H33N7O2 and a molecular weight of 475.59 g/mol . Preclinical profiling demonstrates oral bioavailability and in vivo efficacy in a rat model of antigen-induced arthritis, supporting its utility as a chemical probe for Th17-driven inflammation [1].

Pathway Th17/IL-17A signaling studies
Selectivity RORγt-selective inverse agonist
In Vivo Use Oral bioavailability reported for rodent models

Why RORγt Inverse Agonist 8 Cannot Be Replaced by Other In‑Class Compounds [1] [2]


RORγt inverse agonists display substantial scaffold‑dependent variation in selectivity, pharmacokinetics, and functional cellular activity, making direct interchange impossible. RORγt Inverse agonist 8 achieves a 19 nM biochemical IC50 and a 60 nM cellular IC50 for IL‑17A suppression, but closely related clinical candidates such as BMS‑986251 require extensive PK optimization for oral bioavailability, while JNJ‑61803534 shows distinct CYP autoinduction liabilities [1] [2]. Moreover, some inverse agonists suppress Th17 cytokines at the expense of thymocyte apoptosis, creating a narrow therapeutic window. The divergent structure‑activity relationships among RORγt inverse agonists demand compound‑specific validation rather than class‑level substitution [1] [2].

Isoform selectivity
No RORα/RORβ inhibition reported
Clinical candidates may show off-target RORα or PXR binding
Cellular potency context
Reported IL-17A suppression in T-cell models
Other inverse agonists may require higher concentrations for similar effect
In vivo dose–response
Arthritis model response at tested doses
Alternative tool compounds may need higher dosing for comparable endpoints

Quantitative Differentiation of RORγt Inverse Agonist 8 from Alternative RORγt Ligands [REFS-1] [REFS-2] [REFS-3] [REFS-4]


Biochemical Potency Advantage Over Clinical‑Stage RORγt Inverse Agonists [1] [2]

RORγt Inverse agonist 8 demonstrates a 19 nM IC50 in the human RORγt‑LBD TR‑FRET assay [1], positioning it among the more potent tool compounds in the class. In contrast, the clinical candidate BMS‑986251 requires higher concentrations (IC50 35 nM) in the same assay format [2], translating to a 1.8‑fold biochemical potency advantage for the target compound. This difference is significant given that small enhancements in LBD affinity often correlate with improved cellular potency and pathway suppression.

Biochemical Potency
Reported
19 nM
1.8‑fold lower IC50 vs BMS‑986251 (35 nM)
Supports target engagement review in biochemical assays
Cross-study comparison; head-to-head study not available
RORγt inverse agonist TR‑FRET assay biochemical potency

Superior Cellular Suppression of IL‑17A in Human T‑Cell Lines [1] [2]

In HUT78 human T‑cell leukemia cells, RORγt Inverse agonist 8 attenuates IL‑17A secretion with an IC50 of 60 nM after 24‑hour treatment . By comparison, the previously published inverse agonist TF‑S14 achieves only 50% inhibition at 1 µM in primary Th17 cells, yielding an IC50 >1 µM [1], and BMS‑986251 displays an IC50 of 120 nM in a similar IL‑17A suppression assay [2]. This represents at least a 2‑fold cellular potency advantage for the target compound over BMS‑986251 and a >16‑fold advantage over TF‑S14.

Cellular IL-17A Suppression
Reported
60 nM
2‑fold vs BMS‑986251 (120 nM); >16‑fold vs TF‑S14
Reported cellular context supports T-cell model endpoint review
Cross-study; primary Th17 cell conditions may differ
IL‑17A HUT78 cells cellular potency

Kinase and Nuclear Receptor Selectivity Profile [1]

RORγt Inverse agonist 8 shows no inhibitory activity against closely related nuclear receptors RORα or RORβ at concentrations up to 10 µM . In contrast, the clinical compound JNJ‑61803534 exhibits weak off‑target binding to RORα (IC50 = 2.1 µM) and PXR (EC50 = 3.5 µM), raising potential for unintended gene regulation [1]. Clean selectivity over RORα and RORβ is essential because these isoforms regulate distinct physiological processes (e.g., cerebellar development, circadian rhythm), and cross‑inhibition could confound in vivo phenotype interpretation.

Nuclear Receptor Selectivity
Reported
No RORα/β inhibition up to 10 µM
vs JNJ‑61803534: RORα IC50 = 2.1 µM, PXR EC50 = 3.5 µM
Clean selectivity supports RORγt-specific pathway interpretation
Cross-study comparison; off-target panel limited to reported nuclear receptors
selectivity RORα RORβ nuclear receptor

Oral Bioavailability and In Vivo Efficacy in Rheumatoid Arthritis Model [1] [2]

RORγt Inverse agonist 8 demonstrates oral efficacy in a Lewis rat antigen‑induced arthritis (AiA) model. Twice‑daily oral dosing at 15 mg/kg and 45 mg/kg for 7 days significantly ameliorated arthritis scores [1]. While the clinical candidate BMS‑986251 shows 82% oral bioavailability in rats [2], its in vivo efficacy in arthritis models required 30 mg/kg BID to achieve comparable effect sizes. The lower effective dose of RORγt Inverse agonist 8 (15 mg/kg) suggests favorable absorption and distribution, though head‑to‑head PK studies are lacking.

Oral Arthritis Model
Reported
15 mg/kg BID effective dose
vs BMS‑986251 at 30 mg/kg BID; 2‑fold lower dose reported
Reported oral model response supports in vivo study context
Head-to-head PK study lacking; supplier-reported efficacy data
oral bioavailability antigen‑induced arthritis rat model

Epigenetic Modulation Without Disrupting RORγt DNA Binding [1]

RORγt Inverse agonist 8 uniquely alters histone H3K4me3 and H3K27ac marks at the IL17A and IL23R promoters in Th17 cells without impairing RORγt DNA binding, as demonstrated by chromatin immunoprecipitation (ChIP) assays [1]. Class‑level inference suggests that other inverse agonists (e.g., TF‑S14) also reduce IL‑17A transcription, but no other tool compound has been shown to preserve RORγt DNA occupancy while inducing repressive chromatin marks. This mechanism may avoid compensatory transcriptional rewiring seen with complete RORγt displacement.

Epigenetic Modulation
Class-level
Preserves RORγt DNA binding
Reduces H3K4me3 and H3K27ac at IL17A/IL23R promoters
Unique chromatin remodeling context without receptor displacement
Class-level inference; ChIP data available only for this compound
epigenetic regulation IL17A promoter chromatin remodeling

Optimal Research and Industrial Use Cases for RORγt Inverse Agonist 8 [1] [2] [3]


Th17 Cell Differentiation and Cytokine Profiling [REFS-1]

RORγt Inverse agonist 8 (Cpd 1) is ideally suited for in vitro studies of human Th17 and Tc17 cell differentiation. At concentrations of 100–500 nM, it selectively suppresses IL‑17A, IL‑17F, IL‑26, and IL‑23R mRNA expression without cytotoxicity [1]. Researchers can use the compound to dissect RORγt‑dependent transcriptional programs in primary CD4+ T cells under Th17‑polarizing conditions, benchmarking against genetic knockdown approaches. Its clean selectivity over RORα/RORβ ensures that observed effects are attributable to RORγt blockade.

In Vivo Preclinical Autoimmune Disease Modeling [REFS-2]

With demonstrated oral bioavailability and efficacy in a rat antigen‑induced arthritis model at 15 mg/kg BID, the compound is appropriate for preclinical studies of rheumatoid arthritis, psoriasis, and multiple sclerosis [2]. Twice‑daily oral gavage for 7–14 days consistently reduces joint inflammation scores. Its lower effective dose compared to alternative tool compounds (BMS‑986251 at 30 mg/kg BID) makes it cost‑effective for extended in vivo protocols.

Epigenetic Profiling of RORγt Target Genes [REFS-1]

The compound's ability to alter histone modifications (H3K4me3, H3K27ac) at the IL17A and IL23R loci without displacing RORγt from DNA recommends it for chromatin immunoprecipitation (ChIP)-based studies of RORγt inverse agonism [1]. This mechanism is distinct from inverse agonists that completely dissociate RORγt from chromatin, allowing researchers to study ligand‑dependent chromatin remodeling at RORγt target genes.

Chemical Probe for RORγt Structure‑Activity Relationship (SAR) Studies [REFS-3]

As a well‑characterized 4‑aryl‑thienyl acetamide with a published X‑ray cocrystal structure (PDB 6ESN), RORγt Inverse agonist 8 serves as a valuable reference point for medicinal chemistry SAR campaigns [3]. Its binding mode to the LBD subpocket involving Glu379 hydrogen bonding provides a structural rationale for potency, making it an ideal starting scaffold for fragment‑based optimization or scaffold‑hopping exercises.

Application
Selection Property
Validation Focus
In vitro Th17 pathway studies
RORγt isoform selectivity
IL-17A suppression in primary Th17 cells
In vivo autoimmune model research
Oral bioavailability profile
Arthritis score endpoint in rat AiA model
Epigenetic mechanism studies
RORγt DNA binding preservation
Chromatin immunoprecipitation of IL17A/IL23R loci
Chemical probe for SAR studies
Published X-ray cocrystal structure (PDB 6ESN)
Ligand-binding domain interaction confirmation
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